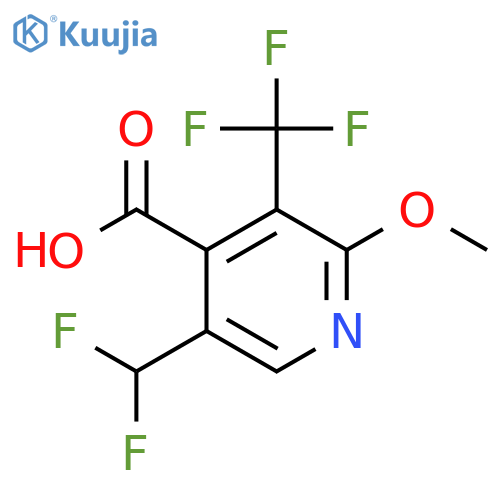Cas no 1805073-94-2 (5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid)

1805073-94-2 structure
商品名:5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid
CAS番号:1805073-94-2
MF:C9H6F5NO3
メガワット:271.140860080719
CID:4897858
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid
-
- インチ: 1S/C9H6F5NO3/c1-18-7-5(9(12,13)14)4(8(16)17)3(2-15-7)6(10)11/h2,6H,1H3,(H,16,17)
- InChIKey: FDJSLLMFXGKTRB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC=C(C(F)F)C=1C(=O)O)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.4
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017530-500mg |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1805073-94-2 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
| Alichem | A029017530-250mg |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1805073-94-2 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
| Alichem | A029017530-1g |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1805073-94-2 | 95% | 1g |
$3,126.60 | 2022-04-01 |
5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
1805073-94-2 (5-(Difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
